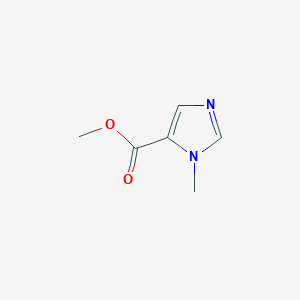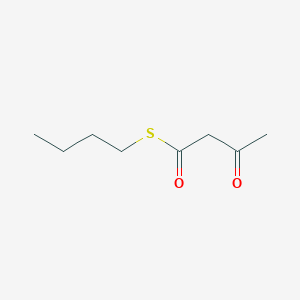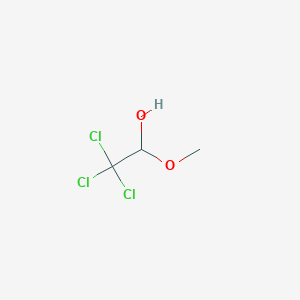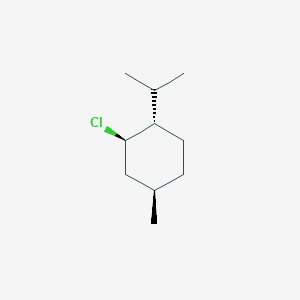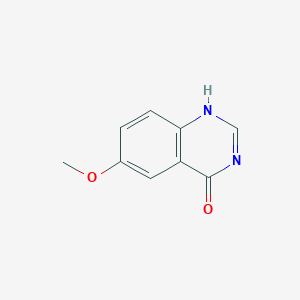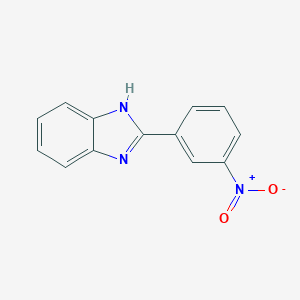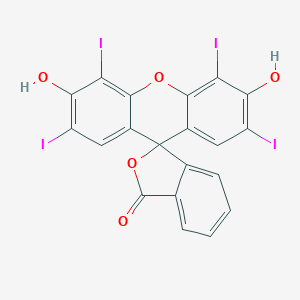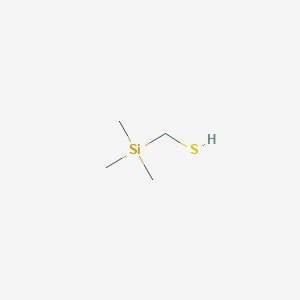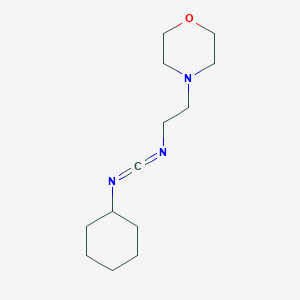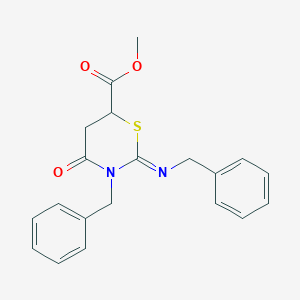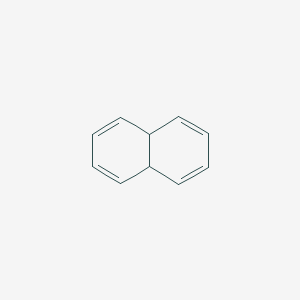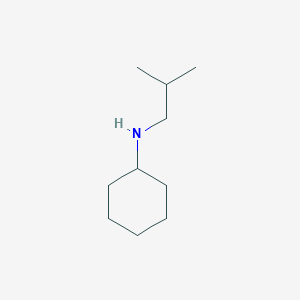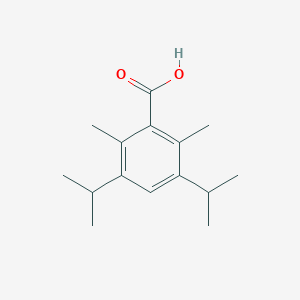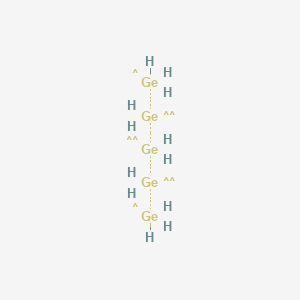
Pentagermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentagermane is a compound consisting of five germanium atoms arranged in a cyclical structure. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, electronics, and materials science.
科学的研究の応用
Pentagermane has shown potential in various scientific research applications. In the field of medicine, pentagermane has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In electronics, pentagermane has been used as a semiconductor material due to its unique electronic properties. It has also been studied for its potential use in photovoltaic cells and other energy-related applications. In materials science, pentagermane has been studied for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of pentagermane is still not fully understood. However, studies have shown that it can interact with various cellular pathways and proteins, leading to its observed effects. In cancer cells, pentagermane has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the Akt/mTOR pathway. In inflammation, pentagermane has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
生化学的および生理学的効果
Pentagermane has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In inflammation, it can reduce the production of pro-inflammatory cytokines. In addition, pentagermane has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
実験室実験の利点と制限
One advantage of pentagermane is its relatively simple synthesis method, which allows for large-scale production. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments. In addition, the mechanism of action of pentagermane is still not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for pentagermane research. In the field of medicine, further studies are needed to fully understand its mechanism of action and potential use as an anti-cancer and anti-inflammatory agent. In electronics, pentagermane can be further studied for its potential use as a semiconductor material and in photovoltaic cells. In materials science, pentagermane can be further studied for its potential use in the development of new materials with unique properties. Overall, pentagermane has shown promise in various fields and warrants further investigation.
合成法
Pentagermane can be synthesized through several methods, including the reaction of germanium tetrachloride with sodium amalgam, the reaction of germanium tetrachloride with magnesium in the presence of a catalyst, and the reaction of germanium tetrachloride with sodium in the presence of a reducing agent. These methods have been optimized to produce high yields of pentagermane with minimal impurities.
特性
CAS番号 |
15587-39-0 |
|---|---|
製品名 |
Pentagermane |
分子式 |
Ge5H12 |
分子量 |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
InChIキー |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
正規SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



